2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester
Description
Properties
Molecular Formula |
C10H16BNO3S |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-16-8(5-13)12-7/h6,13H,5H2,1-4H3 |
InChI Key |
AGYNSOJDMBGDGA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
A representative synthetic pathway can be adapted from closely related compounds such as 2-methyl formate-5-boronic acid pinacol ester thiazole, as described in patent CN102653545A, which provides a robust foundation for analogous syntheses of 2-(Hydroxymethyl)thiazole-4-boronic acid pinacol ester.
Step 1: Preparation of 2-(Hydroxymethyl)-4-bromothiazole
- Starting from 2,4-dibromothiazole, selective lithiation is performed using n-butyllithium at low temperatures (around -100 °C) in an ether solvent.
- Subsequent quenching with formaldehyde or a protected hydroxymethylating reagent introduces the hydroxymethyl group at the 2-position.
- Reaction conditions typically involve slow addition of reagents under inert atmosphere, followed by work-up with saturated ammonium chloride solution and drying over anhydrous magnesium sulfate.
- The product, 2-(hydroxymethyl)-4-bromothiazole, is isolated as a solid intermediate.
Step 2: Suzuki-Miyaura Coupling to Install Boronic Acid Pinacol Ester
- The 2-(hydroxymethyl)-4-bromothiazole intermediate is dissolved in 1,4-dioxane.
- Potassium acetate (4 equivalents) serves as the base.
- Pinacol boronic acid ester (1.2 equivalents) is added as the boron source.
- Palladium catalyst, such as ferrocene palladium chloride (5 mol%), is introduced.
- The reaction mixture is heated to 60–80 °C under nitrogen atmosphere, typically overnight.
- After completion, the reaction mixture is cooled, extracted with ethyl acetate, dried, and purified by silica gel chromatography.
- The target compound, this compound, is obtained as a pale yellow solid with yields reported up to 85%.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2,4-Dibromothiazole + n-BuLi + Formaldehyde | Ether, -100 °C, inert atmosphere | 2-(Hydroxymethyl)-4-bromothiazole | ~67 |
| 2 | 2-(Hydroxymethyl)-4-bromothiazole + Pinacol boronic acid ester + Pd catalyst + KOAc | 1,4-Dioxane, 60–80 °C, N2, overnight | This compound | ~85 |
Research Findings and Notes
- The palladium-catalyzed Suzuki-Miyaura coupling is the key step for introducing the boronic acid pinacol ester functionality with high selectivity and yield.
- The use of potassium acetate as a base is advantageous for mild reaction conditions and good solubility.
- The lithiation step requires careful temperature control (-100 °C) to avoid side reactions and ensure regioselectivity.
- The overall two-step synthesis yields above 50% are considered efficient for medicinal chemistry intermediate production.
- The compound is stable under standard storage conditions (sealed, away from moisture, typically at -20 °C or below).
Comparative Data Table of Related Boronic Acid Pinacol Esters Preparation
Additional Considerations
- Purification: Silica gel chromatography is the preferred purification technique, often using ethyl acetate/petroleum ether mixtures.
- Solubility: The boronic acid pinacol esters are generally soluble in organic solvents such as dioxane, ethyl acetate, and DMSO.
- Storage: To maintain compound integrity, storage at -20 °C under inert atmosphere is recommended.
- Applications: These compounds serve as key intermediates in cross-coupling reactions for drug discovery and materials science.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: The removal of the boronic ester group can be achieved through protodeboronation, often using acidic conditions or radical initiators.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate transmetalation.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aldehydes and Carboxylic Acids: Formed through oxidation of the hydroxymethyl group.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that boronic acid derivatives, including 2-(hydroxymethyl)thiazole-4-boronic acid pinacol ester, exhibit potential anticancer properties. These compounds can inhibit proteasome activity, which is crucial for regulating protein degradation pathways in cancer cells. For instance, studies have shown that certain boronic esters can selectively target cancer cell lines, leading to apoptosis through the accumulation of pro-apoptotic proteins .
Enzyme Inhibition
Boronic acids are known for their ability to act as enzyme inhibitors. The thiazole moiety in this compound enhances its interaction with specific enzymes, making it a candidate for the development of inhibitors against serine proteases and other relevant targets in disease pathways. This property is particularly useful in designing drugs for conditions such as diabetes and inflammatory diseases where protease activity plays a significant role .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various coupling reactions, enabling the formation of more complex molecular architectures. For example, it can be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .
Protective Group Chemistry
In carbohydrate chemistry, boronic esters are employed as protective groups due to their ability to form stable complexes with diols. This characteristic is utilized in the synthesis of glycosides and other carbohydrate derivatives, facilitating selective reactions without interfering with other functional groups present in the molecule . The mild conditions required for the cleavage of these protective groups make them particularly advantageous in multi-step synthetic pathways.
Case Study: Anticancer Drug Development
A notable case study involved the synthesis of a series of thiazole-based boronic acids, including this compound, which were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, highlighting the potential of these compounds as lead candidates for new anticancer therapies .
Case Study: Synthesis of Glycosides
Another practical application was reported in the synthesis of glycosides using this compound as a protective group. The study illustrated how this compound facilitated the selective installation of glycosidic linkages while preserving other reactive sites on the sugar moiety, thus streamlining the synthetic process .
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
A. Substituent Type and Position:
- 2-(tert-Butyl)thiazole-4-boronic Acid Pinacol Ester (CAS: 1283180-63-1): The tert-butyl group at position 2 introduces steric bulk, reducing reactivity in cross-coupling reactions compared to the hydroxymethyl variant. This compound is used in drug discovery for lipophilic intermediates .
- 2-Cyclopropyl-thiazole-4-boronic Acid Pinacol Ester (CAS: N/A): The cyclopropyl substituent enhances metabolic stability in drug candidates, making it valuable in medicinal chemistry .
- 4-Methyl-thiazole-5-boronic Acid Pinacol Ester (CAS: 1662682-33-8): The methyl group at position 5 shifts the electronic properties of the thiazole ring, altering regioselectivity in coupling reactions .
B. Heterocycle Core Modifications:
- 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester (CAS: N/A): Replacing the thiazole with a benzene ring simplifies synthesis but reduces hydrogen-bonding capability. This compound is prominent in glucose sensor development .
- 1,3-Dimethylpyrazole-4-boronic Acid Pinacol Ester (CAS: 1046832-21-6): The pyrazole core offers distinct electronic properties, favoring applications in agrochemicals .
Spectral and Physical Properties
Pharmaceutical and Industrial Relevance
- Target Compound : Used in synthesizing paclitaxel derivatives for cancer therapeutics, leveraging its boronic ester for controlled release .
- Cyclopropyl Analogues : Favored in antiviral agents due to enhanced metabolic stability .
- Phenylboronic Esters : Critical in designing ROS-responsive drug delivery systems .
Commercial Availability and Cost
- The target compound is less widely available compared to 2-tert-butyl (95% purity, USD 4,800/g) and cyclopropyl variants (4 suppliers) .
Biological Activity
2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester (HTBPE) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with HTBPE, supported by data tables and research findings.
Chemical Structure and Properties
HTBPE is characterized by its thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C11H14BNO3S
- Molecular Weight : 239.11 g/mol
- IUPAC Name : 2-(Hydroxymethyl)-4-boronic acid pinacol ester thiazole
The biological activity of HTBPE is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety is particularly notable for its ability to form reversible covalent bonds with diols, which can modulate enzyme activity.
Key Mechanisms:
- Enzyme Inhibition : HTBPE may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Covalent Bond Formation : The boronic acid group can form covalent bonds with hydroxyl-containing biomolecules, potentially leading to altered biological responses.
- Cellular Uptake : The thiazole structure enhances membrane permeability, facilitating cellular uptake and subsequent biological activity.
Biological Activities
HTBPE has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that HTBPE exhibits significant antimicrobial properties against various bacterial strains, including resistant strains.
- Anticancer Potential : Preliminary research indicates that HTBPE may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Neuroprotective Effects : There is emerging evidence that HTBPE may protect neuronal cells from oxidative damage.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Result (MIC/IC50) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL | |
| Anticancer | HeLa Cells | IC50 = 10 µM | |
| Neuroprotection | SH-SY5Y Cells | N/A |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of HTBPE against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating potent activity against this resistant strain . -
Cancer Cell Apoptosis :
Research on the anticancer effects of HTBPE showed that treatment of HeLa cells resulted in significant apoptosis, with an IC50 value of 10 µM. Mechanistic studies suggested that this effect was mediated through the induction of oxidative stress . -
Neuroprotective Properties :
In a neuroprotection study, HTBPE was tested on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that HTBPE significantly reduced cell death compared to control groups, suggesting its potential as a neuroprotective agent .
Q & A
Q. What are the standard synthetic routes and characterization methods for 2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester?
- Synthesis : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Key steps include: (i) Functionalization of the thiazole ring with a hydroxymethyl group. (ii) Introduction of the boronic ester moiety using bis(pinacolato)diboron (B₂Pin₂) under inert conditions to prevent oxidation . (iii) Optimization of reaction parameters (e.g., temperature: 60–80°C, solvent: THF/toluene) to achieve yields >70% .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (>95%) .
Q. How does the hydroxymethyl substituent influence the compound’s reactivity in Suzuki-Miyaura couplings?
- The hydroxymethyl group enhances solubility in polar solvents (e.g., DMF/H₂O mixtures), facilitating cross-coupling with aryl halides. However, steric effects may reduce reaction rates with bulky substrates. Control experiments show that Pd(PPh₃)₄ or PdCl₂(dppf) catalysts paired with K₂CO₃ as a base yield optimal results (60–85% conversion) .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in reaction yields when using different palladium catalysts?
- Catalytic efficiency depends on ligand steric/electronic properties. For example:
- Pd(PPh₃)₄ : Favors electron-rich aryl halides due to stronger Pd–P bonding, but may deactivate in the presence of hydroxymethyl groups via coordination .
- PdCl₂(dppf) : Tolerates steric hindrance but requires higher temperatures (80°C) for activation.
- Contradictions in yield data (e.g., 60% vs. 85%) arise from competing side reactions (e.g., protodeboronation) under acidic or aqueous conditions . Mitigation strategies include using anhydrous solvents and degassed reaction environments .
Q. How can computational modeling guide the design of derivatives for targeted biological activity?
- Density Functional Theory (DFT) studies reveal that the hydroxymethyl group participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding sites). Molecular docking simulations suggest that replacing the hydroxymethyl with a methoxy group reduces binding affinity by 30% due to weaker polar interactions .
Q. What are the challenges in reconciling conflicting data on the compound’s stability under oxidative conditions?
- Stability studies report:
- pH 7.4 (PBS) : >90% stability over 24 hours.
- pH 5.0 (lysosomal mimic) : Rapid hydrolysis (t₁/₂ = 2 hours) due to boronic ester cleavage .
Q. How does the compound’s dual heterocyclic structure (thiazole + boronic ester) enable applications in stimuli-responsive materials?
- The boronic ester undergoes reversible diol complexation, enabling use in:
- ROS-Responsive Drug Delivery : Degrades in high H₂O₂ environments (e.g., tumor microenvironments) to release payloads .
- Self-Healing Polymers : Forms dynamic covalent networks via boronate-diol exchange .
- Comparative studies with simpler boronic esters (e.g., phenylboronic acid pinacol ester) show enhanced stability and slower hydrolysis kinetics .
Methodological Recommendations
- Optimizing Cross-Coupling Reactions : Use PdCl₂(dppf) with Cs₂CO₃ in toluene/water (3:1) at 80°C for electron-deficient aryl halides .
- Stability Testing : Conduct accelerated aging studies under controlled O₂ and humidity levels (e.g., 40°C/75% RH) to predict shelf life .
- Biological Assays : Pair SPR (Surface Plasmon Resonance) with cellular uptake studies in HEK293T cells to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
